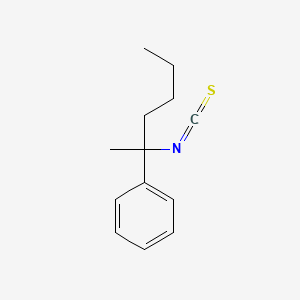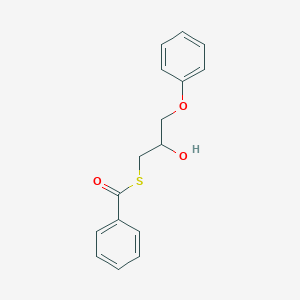
Ala-Gly-Arg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ala-Gly-Arg is a tripeptide composed of three amino acids: alanine, glycine, and arginine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this tripeptide determines its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Gly-Arg involves the stepwise coupling of the amino acids alanine, glycine, and arginine. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often incorporates automated peptide synthesizers to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Ala-Gly-Arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can replace specific amino acid residues with others to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reaction conditions vary depending on the desired modification but typically involve controlled pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of arginine can yield citrulline-containing peptides, while substitution reactions can produce peptides with altered sequences and functionalities.
Applications De Recherche Scientifique
Ala-Gly-Arg has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as wound healing and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biocompatible gels
Mécanisme D'action
The mechanism of action of Ala-Gly-Arg involves its interaction with specific molecular targets and pathways. The arginine residue, for example, can interact with enzymes and receptors, influencing cellular processes such as signal transduction and protein synthesis. The peptide’s effects are mediated through binding to target proteins and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ala-Gly-Arg include other tripeptides and short peptides with varying sequences, such as:
- Gly-Ala-Arg
- Ala-Arg-Gly
- Gly-Gly-Arg
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of arginine, a basic amino acid, contributes to the peptide’s ability to interact with negatively charged molecules and participate in hydrogen bonding and electrostatic interactions .
Propriétés
Numéro CAS |
901131-08-6 |
|---|---|
Formule moléculaire |
C11H22N6O4 |
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C11H22N6O4/c1-6(12)9(19)16-5-8(18)17-7(10(20)21)3-2-4-15-11(13)14/h6-7H,2-5,12H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 |
Clé InChI |
WGDNWOMKBUXFHR-BQBZGAKWSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)


![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)




![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)
![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)


